Hypaphorine

Vue d'ensemble

Description

. On le trouve dans divers organismes, y compris les plantes, les champignons, les éponges et les mammifères. L'hypaphorine est structurellement similaire à plusieurs composés biochimiquement actifs tels que l'acide indole-3-acétique, le tryptophane, la mélatonine et la sérotonine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'hypaphorine peut être synthétisée par diverses méthodes. Une approche courante implique l'extraction de Caragana microphylla. Le processus comprend le broyage de la matière première, son immersion dans de l'eau acidifiée et la réalisation de multiples extractions. Le liquide d'extraction est ensuite soumis à une ultrafiltration et à une nanofiltration, suivies d'une précipitation avec de l'éthanol. Le précipité est séparé à l'aide d'une chromatographie à contre-courant à grande vitesse et suivi avec un détecteur ultraviolet pour obtenir de l'this compound de haute pureté .

Méthodes de production industrielle : Pour la production industrielle, la chromatographie liquide en phase inverse semi-préparative est souvent utilisée. Cette méthode sépare l'this compound des extraits bruts de Caragana korshinskii. Le processus implique une analyse UV, 1H-RMN et 13C-RMN pour confirmer la structure de l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'hypaphorine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour former des moments quadrupolaires, qui contribuent à ses effets antibactériens .

Réactifs et Conditions Communes :

Substitution : L'this compound peut subir des réactions de substitution, en particulier impliquant sa partie indole.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et substitués de l'this compound, qui présentent différentes activités biologiques .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Médecine : Elle a montré un potentiel dans le traitement des lésions hépatiques en inhibant les réponses inflammatoires et le stress oxydatif.

5. Mécanisme d'Action

L'this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Action anti-inflammatoire : Elle inhibe l'expression de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha, l'interleukine-1 bêta et la protéine 1 chimioattractante des monocytes.

Protection du foie : L'this compound favorise l'expression de Cry1, ce qui diminue l'inflammation et le stress oxydatif dans les lésions hépatiques induites par l'acétaminophène.

Applications De Recherche Scientifique

Hepatoprotective Effects

Recent studies have highlighted hypaphorine's protective effects against liver injuries induced by substances such as acetaminophen (APAP). In a study involving mice, this compound administration significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage, after APAP treatment. Histological analyses showed a reduction in necrotic lesions and cell death in the liver, indicating this compound's role in mitigating oxidative stress and inflammation associated with liver injury .

Key Findings:

- Liver Injury Prevention: this compound reduces APAP-induced liver damage.

- Mechanisms: Decreases reactive oxygen species (ROS) accumulation and modulates signaling pathways like c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects across various cell types. In endothelial cells, it has been shown to alleviate inflammatory damage by targeting multiple signaling pathways including p38 MAPK and JNK. Additionally, this compound has demonstrated efficacy in reducing osteoclast formation in mice, which is crucial for managing inflammatory bone loss .

Applications:

- Endothelial Inflammation: Reduces inflammatory markers and cellular damage.

- Bone Health: Inhibits RANKL-induced osteoclastogenesis, potentially useful for treating osteoporosis .

Metabolic Regulation

This compound has been investigated for its potential in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity. In vitro studies indicate that this compound improves cell viability in hepatocytes subjected to palmitic acid-induced stress, reduces lipid accumulation, and enhances insulin sensitivity by modulating key metabolic pathways .

Research Insights:

- NAFLD Treatment: this compound improves hepatocyte viability and reduces lipid accumulation through modulation of the p38/JNK and NF-κB pathways.

- Obesity Management: It inhibits the differentiation of preadipocytes into adipocytes by down-regulating critical adipogenic transcription factors .

Sleep-Inducing Effects

This compound has been noted for its sleep-promoting properties in animal models. Studies have demonstrated that it significantly increases non-rapid eye movement sleep time in mice, suggesting its potential utility as a therapeutic agent for sleep disorders .

Significance:

- Sleep Disorders: Potential application in treating conditions like insomnia through modulation of sleep architecture.

Summary Table of this compound Applications

| Application Area | Key Effects | Mechanisms Involved |

|---|---|---|

| Hepatoprotection | Reduces liver injury markers | Modulation of oxidative stress and inflammatory pathways |

| Anti-inflammatory | Alleviates inflammation in endothelial cells | Targeting p38 MAPK and JNK pathways |

| Metabolic Regulation | Improves hepatocyte viability; reduces lipid accumulation | Modulates insulin signaling pathways |

| Sleep Induction | Enhances non-rapid eye movement sleep | Potential modulation of neurotransmitter systems |

Mécanisme D'action

Hypaphorine exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and monocyte chemoattractant protein 1.

Liver Protection: this compound promotes the expression of Cry1, which decreases inflammation and oxidative stress in acetaminophen-induced liver injury.

Comparaison Avec Des Composés Similaires

L'hypaphorine est structurellement similaire à plusieurs composés, notamment :

Acide indole-3-acétique : Une hormone végétale impliquée dans la croissance et le développement.

Tryptophane : Un acide aminé essentiel et précurseur de la sérotonine.

Mélatonine : Une hormone qui régule les cycles veille-sommeil.

Sérotonine : Un neurotransmetteur impliqué dans la régulation de l'humeur.

Unicité : La capacité unique de l'this compound à former des moments quadrupolaires et ses interactions moléculaires spécifiques la distinguent des autres composés similaires. Ses propriétés anti-inflammatoires et antibactériennes mettent encore en évidence son unicité .

Activité Biologique

Hypaphorine, a natural indole alkaloid, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article delves into the detailed biological activity of this compound, focusing on its mechanisms of action, effects on various cellular models, and potential therapeutic applications.

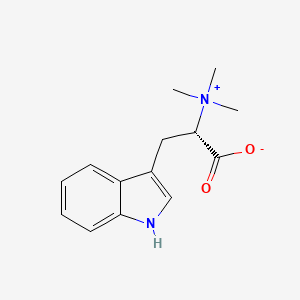

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three methyl groups and a tryptophan moiety. This composition is thought to contribute to its biological efficacy, particularly in modulating inflammatory responses and oxidative stress.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , which play a crucial role in mitigating oxidative stress-related damage. In a study involving Bifidobacterium adolescentis, this compound was shown to alleviate acetaminophen-induced liver injury by reducing oxidative stress markers and enhancing the glutathione (GSH) levels in hepatocytes .

Anti-inflammatory Effects

This compound's anti-inflammatory capabilities are mediated through several signaling pathways:

- TLR4 and PPAR-γ Pathways : this compound has been shown to inhibit TLR4 activation and promote PPAR-γ signaling in endothelial cells exposed to lipopolysaccharides (LPS), thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- p38/JNK Signaling Pathway : It also modulates the p38/JNK pathway, which is critical in inflammatory responses. Studies have demonstrated that this compound can prevent LPS-mediated acute lung injury by downregulating this pathway .

Case Studies and Experimental Data

- Liver Protection : In an experimental model, mice pretreated with this compound exhibited significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) following acetaminophen exposure, indicating protective effects against liver injury .

- Wound Healing : this compound-loaded chitosan nanoparticles were tested for their efficacy in wound healing in diabetic rats. The results showed enhanced healing rates compared to control groups, attributed to the sustained release of this compound and its anti-inflammatory properties .

- Cell Viability Studies : In vitro studies using RAW 264.7 macrophages demonstrated that this compound treatment significantly increased cell viability under inflammatory conditions induced by LPS, highlighting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCBEAZXHZMOR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964100 | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-58-1 | |

| Record name | (+)-Hypaphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypaphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPAPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3358U63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hypaphorine?

A: this compound is best known for its competitive antagonism with indole-3-acetic acid (IAA), a plant hormone known as auxin. [] This interaction suggests that this compound competes with IAA for binding to auxin receptor proteins, thereby modulating auxin-regulated plant growth and development. [, ]

Q2: How does this compound affect root hair development?

A: Studies have demonstrated that this compound significantly inhibits root hair elongation in both host and non-host plants. [, ] This effect is likely due to its interference with IAA signaling pathways, which are crucial for root hair development. []

Q3: Does this compound exhibit any anti-inflammatory effects?

A: Yes, research suggests that this compound possesses anti-inflammatory properties. For instance, it was found to alleviate LPS-induced acute lung injury in rats and inhibit pro-inflammatory cytokine production in endothelial cells. [, ] It has been proposed to achieve this by modulating signaling pathways like DUSP1/p38/JNK and TLR4/PPARγ. [, ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. [, ]

Q5: What are the key spectroscopic features of this compound?

A: this compound's structure has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide detailed information about its molecular structure and connectivity.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research focuses primarily on the biological activity of this compound. Information on its material compatibility and stability under different conditions is limited within these studies.

Q7: Does this compound possess any known catalytic properties?

A7: The current research primarily focuses on this compound's biological activity rather than its catalytic properties. Therefore, specific information on its catalytic mechanisms or applications is not detailed within these studies.

Q8: Have computational methods been used to study this compound?

A: Yes, virtual screening of this compound analogs against the α7 nicotinic acetylcholine receptor model has been used to design analogs with increased potency. [] This demonstrates the applicability of computational chemistry for exploring structure-activity relationships and developing more potent this compound derivatives.

Q9: How do structural modifications of this compound affect its activity?

A: Studies focusing on 6-substituted analogs of this compound revealed that modifications at this position could significantly impact its potency towards the α7 nicotinic acetylcholine receptor. [] For example, the methoxy ester of D-6-iodothis compound exhibited substantially increased potency compared to the parent compound. []

Q10: Is there information available regarding the environmental impact and degradation of this compound?

A10: The environmental impact and degradation pathways of this compound are not extensively covered in the provided research papers. Further investigation is necessary to understand its fate and effects in the environment.

Q11: What is the pharmacokinetic profile of this compound?

A: One study investigated the pharmacokinetics of this compound in rats after oral administration. [] The study found that this compound was quickly absorbed into the plasma, suggesting good oral bioavailability. []

Q12: What are the in vivo effects and efficacy of this compound?

A: this compound has shown promising in vivo efficacy in various animal models. It attenuated LPS-induced acute lung injury in rats, improved fatty liver hemorrhagic syndrome in laying hens, and demonstrated anti-inflammatory and analgesic effects in rodent models of pain. [, , ]

Q13: Has this compound been tested in any clinical trials?

A13: No, the provided research primarily focuses on preclinical studies. Clinical trials are necessary to evaluate this compound's efficacy and safety in humans.

Q14: Are there known resistance mechanisms associated with this compound?

A14: Information on specific resistance mechanisms associated with this compound is limited within the provided research papers. Further investigation is needed in this area.

Q15: What analytical techniques are commonly used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors and mass spectrometry (MS), is frequently employed for the analysis of this compound. [, , , ] These methods enable separation, identification, and quantification of this compound in complex matrices.

Q16: What measures ensure the quality control and assurance of this compound during development, manufacturing, and distribution?

A16: The provided research papers primarily focus on the scientific aspects and biological activity of this compound. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not extensively discussed.

Q17: Does this compound induce any immunological responses or interact with drug transporters or metabolizing enzymes?

A17: The research primarily focuses on this compound's interaction with specific targets and its effects on various biological processes. Information on its immunogenicity, interactions with drug transporters, or effects on drug-metabolizing enzymes is limited within these studies.

Q18: Are there alternatives or substitutes for this compound in its potential applications?

A18: The research primarily focuses on this compound itself. Comparative analyses with alternative compounds or substitutes are not extensively discussed.

Q19: What is the historical context and key milestones in this compound research?

A: this compound was first identified in the early 20th century. Research on its biological activity, particularly its interaction with auxin, has been ongoing since the 1990s. [] Recent studies have explored its potential in various therapeutic areas, including inflammation, pain, and metabolic disorders.

Q20: Are there opportunities for cross-disciplinary applications and synergies in this compound research?

A: Yes, the diverse biological activities of this compound offer opportunities for collaborative research across disciplines such as plant biology, pharmacology, and medicine. For instance, understanding its role in plant-fungal interactions could provide insights into developing novel agricultural strategies. [, ] Furthermore, its anti-inflammatory and analgesic properties warrant further investigation for potential therapeutic applications in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.